molecular formula C22H32O3 B594033 17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid

17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid

Cat. No.: B594033
M. Wt: 344.5 g/mol
InChI Key: PWVSFTLICCBISU-SEQVKQOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid is a polyunsaturated fatty acid that is a metabolite of docosahexaenoic acid in human blood and mouse brain . It serves as a precursor to 17(S)-resolvins .


Molecular Structure Analysis

The molecular weight of this compound is 342.47 . Its chemical formula is C22H30O3 . The canonical SMILES representation is CC/C(=C)\CC(/C(=C)/C=C\C/C=C\C/C=C\C/C=C\CCC(O)=O)=O .


Chemical Reactions Analysis

This compound is a metabolite of lipoxygenase oxidation of DHA . It can serve as a useful standard for studying this biochemical pathway .


Physical and Chemical Properties Analysis

This compound appears as a solution in ethanol . It has a solubility of ≤20mg/ml in ethanol, 10mg/ml in DMSO, and 15mg/ml in dimethyl formamide . It should be stored at -20°C .

Scientific Research Applications

Anti-Inflammatory and Resolution-Promoting Effects

17-Keto-docosapentaenoic acid, derived from omega-6 fatty acids, shows promise in inflammation management. Studies have demonstrated its capacity to modulate macrophage function, enhancing phagocytosis and promoting an anti-inflammatory M2 phenotype. This is particularly significant in the context of inflammatory bowel disease, where its administration can alleviate symptoms like colon epithelial damage and weight loss (Chiu et al., 2012).

Metabolism and Biological Production

Research into the metabolism and biological production of docosapentaenoic acid-derived resolvins highlights their potential as drug candidates. Their metabolic stability and activity in anti-inflammatory models suggest significant therapeutic potential, although further optimization may be required for enhanced efficacy (Dangi et al., 2010).

Role in Neuroinflammation and Brain Health

Docosahexaenoic acid, a closely related compound, is essential in brain health, suggesting a potential role for its derivatives like 17-keto-docosapentaenoic acid. Studies have found that certain docosahexaenoic acid derivatives can regulate leukocyte infiltration and cytokine production, which is crucial in managing neuroinflammation and potentially neurodegenerative diseases (Hong et al., 2003).

Impact on Cardiovascular Health

The supplementation of n-3 fatty acids, including compounds related to 17-keto-docosapentaenoic acid, shows beneficial effects on cardiovascular health. They contribute to the self-limited resolution of inflammation and influence the production of lipid mediators like resolvins, which have anti-inflammatory and proresolving activities (Mas et al., 2012).

Antitumor Effects in Cancer Research

17-Keto-docosapentaenoic acid has also been explored in the context of cancer, particularly lung cancer. Its derivative, 17-oxo-DHA, exhibits anti-tumor effects, suggesting potential applications in cancer therapies (Siena et al., 2018).

Mechanism of Action

17-keto-(7Z,10Z,13Z,15E,19Z)-docosapentaenoic acid is a metabolite of docosahexaenoic acid in human blood and mouse brain, and serves as a precursor to 17(S)-resolvins .

Properties

IUPAC Name

(7Z,10Z,13E,15Z,19Z)-17-oxodocosa-7,10,13,15,19-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11,13,15-16,19H,2,4,9-10,12,14,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11+,15-3-,19-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVSFTLICCBISU-SEQVKQOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(=O)C=CC=CCC=CCC=CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC(=O)/C=C\C=C\C/C=C\C/C=C\CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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